molecular formula C18H22ClN3O3S2 B2843659 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898416-01-8

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2843659
M. Wt: 427.96
InChI Key: OZFXQQPYMWRPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has highlighted the development of flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which have been synthesized and evaluated for antiacetylcholinesterase activity. These compounds, with their conformational flexibility and optimal chain length, show high inhibitory activities, indicating potential use in the treatment of diseases like Alzheimer's where acetylcholinesterase inhibitors are beneficial (Vidaluc et al., 1995).

Plant Growth Regulation

Certain urea derivatives have demonstrated effectiveness as plant growth regulators. Novel compounds synthesized from the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole showed promising results in preliminary biological activity tests, suggesting their potential application in agriculture to enhance plant growth and productivity (Song Xin-jian et al., 2006).

Urotensin-II Receptor Agonism

A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, suggesting a novel approach for pharmacological research. Such agonists can be used as research tools and potentially as drug leads for diseases where the urotensin-II pathway plays a critical role (Croston et al., 2002).

Nanotechnology Applications

Urea and thiourea derivatives have been incorporated into self-assembled structures as micro and nano fibers and discs. These findings open up new avenues for using these compounds in nanotechnology and materials science, particularly in the development of novel nanomaterials and nanodevices (Rostami & Zare, 2011).

Allosteric Antagonism in CB1 Receptor Modulation

Research into the effects of specific urea derivatives on CB1 receptor modulation in the cerebellum has contributed to our understanding of cannabinoid receptor pharmacology. These studies offer insights into the development of therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists for treating central nervous system diseases (Wang et al., 2011).

Anticonvulsant Activity

Compounds with urea structures have shown anticonvulsant activity by affecting bioelectric activity and ion content in brain structures. Such findings indicate their potential use in developing treatments for epilepsy and other seizure disorders (Vengerovskii et al., 2014).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c19-14-5-3-6-15(13-14)21-18(23)20-10-9-16-7-1-2-11-22(16)27(24,25)17-8-4-12-26-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFXQQPYMWRPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

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